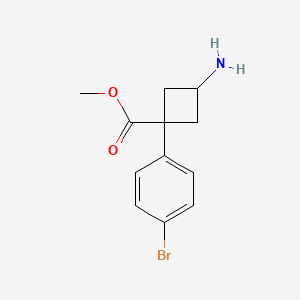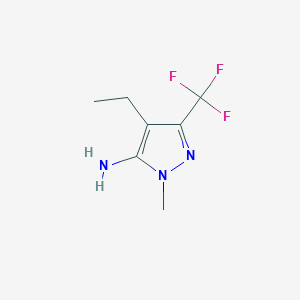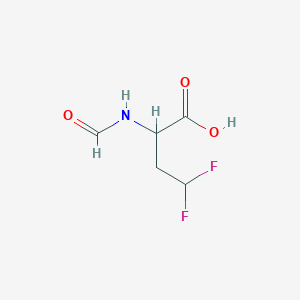![molecular formula C11H13NO B15274150 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15274150.png)
1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C11H13NO This compound features a cyclopropane ring attached to a carbaldehyde group and a methyl-substituted pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde typically involves the reaction of 5-methylpyridine with cyclopropane carbaldehyde under specific conditions. The reaction may be catalyzed by acids or bases, and solvents such as methanol or ethanol are often used to facilitate the reaction. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific conditions required for the synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products Formed:
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde exerts its effects depends on its interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cyclopropane carbaldehyde: Shares the cyclopropane and aldehyde functional groups but lacks the pyridine ring.
5-Methylpyridine: Contains the methyl-substituted pyridine ring but lacks the cyclopropane and aldehyde groups.
Uniqueness: 1-[(5-Methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of its cyclopropane ring, aldehyde group, and methyl-substituted pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1-[(5-methylpyridin-3-yl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c1-9-4-10(7-12-6-9)5-11(8-13)2-3-11/h4,6-8H,2-3,5H2,1H3 |
Clave InChI |
YHPPQCMXSACCTL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)CC2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)


![2-(Chloromethyl)-8,8-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B15274100.png)



![[(4-Bromothiophen-2-yl)methyl][(5-bromothiophen-2-yl)methyl]amine](/img/structure/B15274138.png)



